molecular formula C20H30O4 B602776 ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid CAS No. 57719-76-3

ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid

Cat. No.: B602776
CAS No.: 57719-76-3
M. Wt: 334.4 g/mol
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Description

ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid is a complex organic compound with a tetracyclic structure

Properties

IUPAC Name

(1S,4R,9S,10R,13S)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-16,21-22H,1,4-10H2,2-3H3,(H,23,24)/t12-,13?,14-,15-,16?,18+,19?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVOLALMVUEAHP-SWTANJRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2C(C[C@H](C3)C(=C)C4O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Functional group modifications: Introduction of hydroxyl and carboxylic acid groups through oxidation and carboxylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods often incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylic acid sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid can produce primary alcohols.

Scientific Research Applications

ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ent-11alpha,15alpha-Dihydroxykaur-16-en-19-oic acid lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity compared to similar compounds.

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